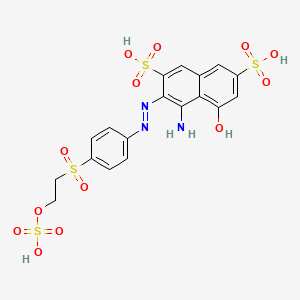
3,4-Dimethoxyphenylglyoxal hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H12O5 . It has an average mass of 212.199 Da and a monoisotopic mass of 212.068466 Da . This compound is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenylglyoxal hydrate is represented by the formula C10H12O5 . More detailed structural information might be available in databases like ChemSpider .Physical And Chemical Properties Analysis
3,4-Dimethoxyphenylglyoxal hydrate has a molecular weight of 212.201 g/mol . The melting point is reported to be between 118°C to 120°C .科学的研究の応用
Fluorescence Derivatization in Chromatography : 3,4-Dimethoxyphenylglyoxal reacts with guanine-containing compounds to yield fluorescent derivatives. This property is used for postcolumn fluorescence derivatization in liquid chromatography, particularly in the determination of 7-methylguanine and O6-methylguanine in DNA after alkylation (Ohba, Kai, & Zaitsu, 1998).
Study of Methylglyoxal Dimer Formation : It's used in computational studies to understand the hydration of methylglyoxal and the subsequent formation of dimeric species. These studies help explain differences between methylglyoxal and glyoxal, especially in oligomerization reactions (Krizner, De Haan, & Kua, 2008).
Selective Fluorescent Derivatization of Guanine : Alkoxyphenylglyoxals, including 3,4-Dimethoxyphenylglyoxal, react selectively with guanine and its nucleosides and nucleotides to produce fluorescent derivatives. This reaction is significant in reversed-phase liquid chromatography (Ohba, Kai, Nohta, & Ohkura, 1994).
Synthesis of Hydrazones from Aromatic Aldehydes and Ketones : 3,4-Dimethoxyphenylglyoxal is used in the hydrazonation of acetophenones and benzaldehydes under CeCl3-assistance. This process is significant in organic chemistry and materials science (Vargas, Romero, Kaufman, & Larghi, 2020).
Protecting Group in Organic Synthesis : The 3,4-dimethoxybenzyl moiety, closely related to 3,4-Dimethoxyphenylglyoxal, is used as a protecting group in the synthesis of certain organic compounds (Grunder-Klotz & Ehrhardt, 1991).
Corrosion Inhibition : Compounds derived from 3,4-Dimethoxyphenylglyoxal show effective inhibition properties for mild steel corrosion in acidic solution. This is significant in green and environmentally friendly substance research (Chafiq et al., 2020).
Synthesis of Dimethoxyphenylacetic Acid : It's used in the synthesis of 3,4-Dimethoxyphenylacetic acid from 1,2-dimethoxybenzene by Friedel-Crafts reaction (Jintao, 2010).
Synthesis of Novel Triazol-5-ones : 3,4-Dimethoxyphenylglyoxal is used in the synthesis of new triazol-5-ones with antioxidant properties (Ünver et al., 2011).
Metabolism by Fungi : It's involved in studies of metabolism by fungi, particularly in understanding the metabolic pathways of compounds like 3,4-Dimethoxycinnamyl alcohol (Kamaya & Higuchi, 1984).
Safety and Hazards
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.H2O/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-6H,1-2H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXVAKHTLMPFDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=O)OC.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656866 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1138011-18-3, 163428-90-8 |
Source


|
| Record name | Benzeneacetaldehyde, 3,4-dimethoxy-α-oxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azabicyclo[2.2.1]heptan-3-one,4,7,7-trimethyl-,(1R)-(9CI)](/img/no-structure.png)




![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)

